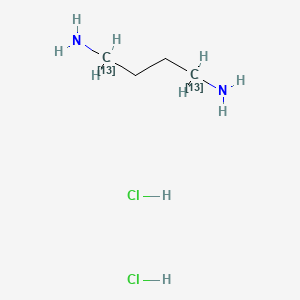

1,4-Diaminobutane-1,4-13C2 Dihydrochloride

Description

Physiological and Biochemical Significance of Polyamines in Cellular Processes

Polyamines are ancient, ubiquitous polycationic molecules essential for a vast array of cellular functions. nih.govnih.gov Among the major polyamines—putrescine (commonly known as 1,4-diaminobutane), spermidine (B129725), and spermine (B22157)—1,4-diaminobutane (B46682) serves as the foundational precursor for the synthesis of the larger polyamines. affigen.commdpi.com These molecules are critically involved in fundamental life processes, including cell growth, differentiation, proliferation, and programmed cell death (apoptosis). affigen.comnih.govfrontiersin.org

Their positively charged nature at physiological pH allows them to interact with negatively charged macromolecules such as DNA, RNA, and proteins. nih.govnih.gov This interaction is key to their function; for instance, polyamines can stabilize DNA and RNA structures, influence gene expression, and modulate protein synthesis. nih.govnih.gov The concentration of polyamines and their biosynthetic enzymes often increases in rapidly growing cells, highlighting their direct role in proliferation. nih.gov Given their central role, the levels of polyamines are tightly regulated within the cell through complex biosynthetic and catabolic pathways. affigen.com

Table 1: Key Physiological and Biochemical Roles of Polyamines

| Cellular Process | Specific Role of Polyamines |

|---|---|

| Cell Growth & Proliferation | Essential for cell division and multiplication; levels are elevated in rapidly dividing cells. nih.govaffigen.com |

| Gene Expression | Bind to nucleic acids to modulate transcription and translation. affigen.comnih.gov |

| Nucleic Acid Stabilization | Stabilize DNA and RNA secondary structures due to their polycationic nature. nih.govnih.gov |

| Protein Synthesis | Influence various stages of protein synthesis and are involved in the post-translational modification of certain proteins. nih.govfrontiersin.org |

| Apoptosis (Programmed Cell Death) | Involved in the signaling pathways that regulate cell fate. affigen.comfrontiersin.org |

| Ion Channel Regulation | Modulate the function of ion channels, contributing to cellular homeostasis. affigen.com |

1,4-Diaminobutane-1,4-¹³C₂ Dihydrochloride (B599025) as a Specific Isotopic Probe for Metabolic and Mechanistic Studies

1,4-Diaminobutane-1,4-¹³C₂ Dihydrochloride is a specialized chemical tool designed for stable isotope tracing studies. It is the dihydrochloride salt of 1,4-diaminobutane (putrescine) where the carbon atoms at positions 1 and 4 have been replaced with the heavy isotope ¹³C. The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions for experimental use. chemicalbook.com

This isotopic probe allows researchers to specifically investigate the metabolic fate of 1,4-diaminobutane. When introduced into a biological system, this labeled putrescine is taken up by cells and enters the polyamine metabolic pathway. wikipedia.org It can be converted into spermidine and subsequently spermine. By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, scientists can detect the ¹³C label in these downstream polyamines. nih.gov

The application of this specific probe enables the precise quantification of the rate of polyamine synthesis and interconversion. It can help answer critical research questions, such as how the flux through the polyamine pathway changes in response to different stimuli, disease states, or therapeutic interventions. For instance, studies have used ¹³C-labeled substrates to examine polyamine biosynthesis in cell cultures, providing insights into metabolic regulation. nih.gov By tracing the ¹³C atoms from 1,4-diaminobutane to its products, researchers can gain a detailed understanding of its contribution to cellular growth, its role in disease pathology, and the mechanisms that regulate its complex metabolic network. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H14Cl2N2 |

|---|---|

Molecular Weight |

163.06 g/mol |

IUPAC Name |

(1,4-13C2)butane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i3+1,4+1;; |

InChI Key |

XXWCODXIQWIHQN-MWLKZMJOSA-N |

Isomeric SMILES |

C(C[13CH2]N)[13CH2]N.Cl.Cl |

Canonical SMILES |

C(CCN)CN.Cl.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Strategies for 1,4 Diaminobutane 1,4 13c2 Dihydrochloride

Precursor Selection and Design for Positional Carbon-13 Labeling in Diamines

The strategic selection of precursors is fundamental to the successful synthesis of positionally labeled isotopic compounds. For 1,4-Diaminobutane-1,4-13C2 Dihydrochloride (B599025), the primary goal is to introduce two Carbon-13 (¹³C) atoms specifically at the C1 and C4 positions of the butane (B89635) backbone, the carbons directly bonded to the nitrogen atoms. The choice of the starting material dictates the synthetic route and the efficiency of ¹³C incorporation.

Key considerations for precursor selection include:

Isotopic Position: The precursor must contain ¹³C atoms in a configuration that will ultimately become the C1 and C4 positions of the diaminobutane.

Chemical Reactivity: The precursor must possess functional groups that are amenable to the chemical transformations required to build the target molecule.

Commercial Availability and Cost: The accessibility and cost of the labeled starting material are practical factors that influence the feasibility of the synthesis.

Two primary strategies can be envisioned based on precursor design:

Building from a Labeled C4 Backbone: This approach utilizes a four-carbon chain that already contains ¹³C atoms at the terminal positions. A precursor like succinic acid-1,4-¹³C₂ is ideal, as its carboxyl groups can be chemically converted into the required amino groups.

Functionalization of a Labeled C4 Alkane: This strategy involves starting with a C4 alkane derivative, such as 1,4-dihalobutane-1,4-¹³C₂, and subsequently introducing the amino functionalities at the labeled carbon centers.

Careful planning at the precursor stage ensures that the isotopic label is introduced with high fidelity to the desired positions, minimizing isotopic scrambling and simplifying the purification and analysis of the final product.

Established Chemical Synthesis Routes for ¹³C Incorporation into the Butane Backbone

Synthesizing 1,4-Diaminobutane-1,4-¹³C₂ requires multi-step pathways designed to control the precise location of the isotopic labels. The following sections describe plausible and established chemical routes starting from ¹³C-labeled aliphatic precursors.

Approaches Utilizing ¹³C-Labeled Aliphatic Precursors

A common industrial method for producing unlabeled 1,4-diaminobutane (B46682) involves the hydrogenation of succinonitrile. chemistryviews.orgmdpi.comgoogle.com This approach can be adapted for isotopic labeling by starting with a correspondingly labeled precursor.

Route 1: Synthesis via Reduction of Labeled Succinonitrile

This route begins with a ¹³C-labeled four-carbon dicarboxylic acid, such as succinic acid-1,4-¹³C₂. The synthesis proceeds through the following key transformations:

Amidation: Succinic acid-1,4-¹³C₂ is converted to succinamide-1,4-¹³C₂ by reaction with ammonia.

Dehydration: The resulting diamide (B1670390) is dehydrated using a suitable agent (e.g., phosphorus pentoxide) to yield succinonitrile-1,4-¹³C₂.

Catalytic Hydrogenation: The crucial step involves the reduction of the nitrile groups of succinonitrile-1,4-¹³C₂ to primary amines. This is typically achieved using catalytic hydrogenation with catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere. rsc.orgwikipedia.orgchemrxiv.org This reaction selectively reduces the nitriles to form 1,4-Diaminobutane-1,4-¹³C₂.

Salt Formation: The final free base is then treated with hydrochloric acid to produce the stable 1,4-Diaminobutane-1,4-¹³C₂ Dihydrochloride salt. chemicalbook.com

Another robust method for preparing primary amines is the Gabriel synthesis, which prevents the formation of over-alkylated byproducts. masterorganicchemistry.compearson.com

Route 2: Synthesis via Gabriel Phthalimide (B116566) Synthesis

This pathway utilizes a labeled 1,4-dihalobutane as the key intermediate.

Precursor Synthesis: A suitable precursor, 1,4-butanediol-1,4-¹³C₂, is converted into 1,4-dihalobutane-1,4-¹³C₂ (e.g., 1,4-dibromobutane (B41627) or 1,4-dichlorobutane) using an appropriate halogenating agent. youtube.comchemicalbook.com

Gabriel Reaction: The 1,4-dihalobutane-1,4-¹³C₂ is reacted with two equivalents of potassium phthalimide. The phthalimide anion acts as a protected source of ammonia, undergoing nucleophilic substitution with the alkyl halide to form an N-alkylphthalimide intermediate. pearson.comwordpress.com

Hydrolysis/Hydrazinolysis: The protecting phthalimide groups are removed to release the primary diamine. This is commonly achieved by reacting the intermediate with hydrazine (B178648) (the Ing-Manske procedure), which cleaves the phthalimide to yield 1,4-Diaminobutane-1,4-¹³C₂. libretexts.org

Salt Formation: The purified diamine is converted to its dihydrochloride salt by treatment with hydrochloric acid. sigmaaldrich.com

Multi-Step Synthetic Schemes for Controlled Isotopic Integration

Both synthetic routes described above are multi-step processes that ensure the ¹³C labels are integrated specifically at the desired C1 and C4 positions. The choice of route may depend on the availability of the labeled starting materials and the desired scale of the synthesis. The table below summarizes the key stages of these controlled synthetic schemes.

| Route | Step 1: Precursor | Step 2: Key Intermediate Formation | Step 3: Amine Formation | Step 4: Final Product |

| 1: Nitrile Reduction | Succinic Acid-1,4-¹³C₂ | Conversion to Succinonitrile-1,4-¹³C₂ | Catalytic Hydrogenation | 1,4-Diaminobutane-1,4-¹³C₂ Dihydrochloride |

| 2: Gabriel Synthesis | 1,4-Butanediol-1,4-¹³C₂ | Conversion to 1,4-Dihalobutane-1,4-¹³C₂ | Reaction with Potassium Phthalimide and subsequent Hydrazinolysis | 1,4-Diaminobutane-1,4-¹³C₂ Dihydrochloride |

Analytical Validation of Isotopic Purity and Chemical Identity for Research Applications

Following synthesis, rigorous analytical validation is essential to confirm the chemical identity, chemical purity, and isotopic enrichment of 1,4-Diaminobutane-1,4-¹³C₂ Dihydrochloride. A combination of spectroscopic and spectrometric techniques is employed for comprehensive characterization. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the primary tool for determining isotopic enrichment. nih.govalmacgroup.com

Molecular Ion Confirmation: The analysis confirms the presence of the molecular ion corresponding to the labeled compound. For 1,4-Diaminobutane-1,4-¹³C₂, a mass shift of +2 atomic mass units (M+2) is expected compared to the unlabeled analogue.

Isotopic Enrichment Calculation: The isotopic purity is calculated by comparing the relative intensities of the ion peaks for the unlabeled (M), singly labeled (M+1), and doubly labeled (M+2) species. almacgroup.com After correcting for the natural abundance of isotopes, the percentage of the M+2 peak relative to the total provides a quantitative measure of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the chemical structure and the precise location of the isotopic labels. rsc.orgnih.gov

¹³C NMR: The carbon NMR spectrum provides definitive proof of the labeling positions. For 1,4-Diaminobutane-1,4-¹³C₂, enhanced signals will be observed for the C1 and C4 carbons relative to the C2 and C3 carbons, which will show signals at natural abundance. The absence of significant ¹³C-¹³C coupling between the labeled carbons confirms that the labels are not on adjacent atoms.

The combination of these analytical methods provides a complete profile of the synthesized compound, ensuring its suitability for use in sensitive research applications where both chemical and isotopic purity are paramount.

| Analytical Technique | Parameter Measured | Purpose |

| High-Resolution Mass Spectrometry (HR-MS) | Mass-to-charge ratio (m/z) of isotopologues | Confirms molecular weight and quantifies isotopic enrichment. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Chemical shifts and coupling constants of protons | Verifies chemical structure and confirms label position via ¹³C-¹H coupling. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Chemical shifts of carbon atoms | Confirms the specific positions (C1 and C4) of ¹³C enrichment. |

| High-Performance Liquid Chromatography (HPLC) | Retention time and peak area | Determines chemical purity by separating the target compound from impurities. |

Elucidation of Metabolic Pathways Using 1,4 Diaminobutane 1,4 13c2 Dihydrochloride As a Tracer

Investigation of Polyamine Biosynthesis and Catabolism Through Isotopic Tracing

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for numerous cellular processes such as cell growth, proliferation, and differentiation. researchgate.netresearchgate.net Isotopic tracing with labeled putrescine has become an invaluable tool for dissecting the intricate pathways of their synthesis and breakdown.

Tracing the Conversion of Putrescine to Spermidine and Spermine

The biosynthesis of the higher polyamines, spermidine and spermine, directly utilizes putrescine as a precursor. wikipedia.org The use of 1,4-Diaminobutane-1,4-¹³C₂ allows for the direct observation of this conversion. When cells are supplied with ¹³C-labeled putrescine, the label is incorporated into spermidine and subsequently into spermine. This process involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine to form spermidine, and a subsequent transfer to spermidine to form spermine. researchgate.net

By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the ¹³C-labeled spermidine and spermine, confirming the pathway and allowing for quantification of the conversion rate. researchgate.netnih.gov For example, studies in F98 glioma cells using ¹³C-labeled substrates have successfully mapped the biosynthesis of polyamines, demonstrating the utility of these methods. nih.gov

Table 1: Isotopic Labeling in Polyamine Biosynthesis

| Precursor | Enzyme | Product | Isotopic Label Fate |

|---|---|---|---|

| 1,4-Diaminobutane-1,4-¹³C₂ (Putrescine) | Spermidine Synthase | Spermidine | ¹³C label is incorporated into the butanediamine moiety of spermidine. |

| ¹³C-labeled Spermidine | Spermine Synthase | Spermine | ¹³C label is retained in the butanediamine moiety of spermine. |

Enzymatic Mechanisms of Ornithine Decarboxylation and Arginine Decarboxylation

Putrescine is synthesized from two primary amino acid precursors: ornithine and arginine. The decarboxylation of ornithine is catalyzed by ornithine decarboxylase (ODC), considered a rate-limiting step in polyamine biosynthesis in many organisms. researchgate.netdrugbank.com The alternative pathway involves the decarboxylation of arginine by arginine decarboxylase (ADC) to form agmatine, which is then converted to putrescine. wikipedia.org

Isotopic labeling studies have been instrumental in understanding the stereochemistry and reaction mechanisms of these decarboxylases. For instance, studies on bacterial ODC using deuterium-labeled ornithine revealed that the reaction proceeds with retention of configuration. nih.gov Similarly, carboxyl carbon isotope effect measurements for ADC have provided insights into which steps of the enzymatic reaction are rate-determining. iaea.org While 1,4-Diaminobutane-1,4-¹³C₂ is a product of these reactions, using labeled precursors like ¹³C-arginine allows for tracing the carbon flow through these initial biosynthetic steps. researchgate.net

Analysis of Alternative Metabolic Fates and Derivatization Pathways

Beyond its role in the polyamine interconversion cycle, putrescine serves as a precursor for other important biomolecules. Isotopic tracing with 1,4-Diaminobutane-1,4-¹³C₂ is a definitive method for confirming and quantifying these alternative metabolic routes.

Tracing Putrescine as a Precursor for Gamma-Aminobutyric Acid (GABA) Synthesis

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. While it is predominantly synthesized from glutamate, an alternative pathway involving the conversion of putrescine to GABA exists in certain tissues, including astrocytes. nih.govfrontiersin.orgresearchgate.net

Table 2: Putrescine to GABA Conversion Pathways

| Pathway | Key Enzymes | Key Intermediates |

|---|---|---|

| DAO-dependent | Diamine Oxidase (DAO), Aldehyde Dehydrogenase (ALDH) | γ-aminobutyraldehyde |

| MAO-B-dependent | Putrescine Acetyltransferase (PAT/SAT1), Monoamine Oxidase B (MAO-B), ALDH | N¹-acetylputrescine, N¹-acetyl-γ-aminobutyraldehyde |

Isotopic Probing of Pyrrolizidine Alkaloid Biosynthesis Pathways

Pyrrolizidine alkaloids (PAs) are a large group of secondary metabolites produced by plants as a defense mechanism against herbivores. nih.govresearchgate.net These compounds are biosynthetically derived from putrescine. The elucidation of the complex PA biosynthetic pathway has heavily relied on feeding experiments with isotopically labeled precursors.

Studies using ¹³C-labeled putrescines, including [1,4-¹³C₂]-putrescine, have been fundamental in mapping the incorporation of putrescine into the necine base, the core structure of PAs. rsc.orgcapes.gov.br By analyzing the labeling pattern in the final alkaloid product (e.g., retronecine) using ¹³C-NMR spectroscopy, researchers have demonstrated that two molecules of putrescine are incorporated to form the first pathway-specific intermediate, homospermidine. nih.govrsc.org These tracer experiments have been crucial in establishing the symmetrical nature of intermediates and confirming the central role of putrescine in the biosynthesis of this diverse class of natural products. rsc.orgresearchgate.net

Exploration of Putrescine Conjugation and Acetylation Pathways in Mammalian Systems

The use of stable isotope-labeled compounds has become an indispensable tool for elucidating complex metabolic pathways in mammalian systems. researchgate.netnih.gov 1,4-Diaminobutane-1,4-13C2 Dihydrochloride (B599025), a labeled version of putrescine, serves as a precise tracer for investigating the metabolic fate of putrescine, particularly its conjugation and acetylation pathways. sigmaaldrich.com By introducing this compound, researchers can track the movement of the ¹³C-labeled carbon atoms through various biochemical reactions, providing quantitative insights into metabolic fluxes. nih.gov

In mammals, a primary route for the catabolism of putrescine involves acetylation. nih.gov This process is a critical regulatory step in polyamine homeostasis, converting the polyamine into a substrate for further degradation or facilitating its export from the cell. mdpi.commdpi.com The acetylation of putrescine primarily yields N-acetylputrescine. This reaction is catalyzed by the enzyme spermidine/spermine N¹-acetyltransferase (SSAT), also known as SAT1. mdpi.comnih.gov While the affinity of human SAT1 for putrescine is lower than for spermidine or spermine, this pathway remains a significant route for putrescine degradation in various tissues, including the brain. nih.govnih.gov

Utilizing 1,4-Diaminobutane-1,4-13C2 Dihydrochloride as a tracer allows for the direct observation of this acetylation process. When administered to a mammalian system, the ¹³C₂-putrescine enters the cellular polyamine pool. As it is metabolized by SSAT, the acetyl group is added, but the ¹³C-labeled carbon backbone remains intact, resulting in the formation of ¹³C₂-N-acetylputrescine.

Researchers can then employ analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the labeled putrescine and its metabolites. researchgate.net This allows for the precise measurement of the rate of acetylation and the accumulation of N-acetylputrescine in different tissues or under various physiological conditions.

Research Findings from Tracer Studies

Tracer experiments using ¹³C-labeled putrescine would typically yield data on the distribution and conversion of the compound over time. The findings would illustrate the flux of putrescine through the acetylation pathway. For instance, after administration of the tracer, tissue samples could be analyzed to determine the relative abundance of the original labeled compound versus its acetylated metabolite.

The table below simulates potential findings from a study using this compound to trace putrescine acetylation in different mammalian tissues. The data showcases the conversion of the labeled tracer into its primary acetylated metabolite.

| Tissue | Time Post-Administration (hours) | ¹³C₂-Putrescine Concentration (nmol/g) | ¹³C₂-N-acetylputrescine Concentration (nmol/g) | Percent Conversion to Acetylated Form (%) |

|---|---|---|---|---|

| Liver | 2 | 15.8 | 3.2 | 16.8 |

| Liver | 6 | 8.5 | 7.1 | 45.5 |

| Brain | 2 | 5.2 | 1.1 | 17.5 |

| Brain | 6 | 2.9 | 2.5 | 46.3 |

| Kidney | 2 | 22.4 | 5.6 | 20.0 |

| Kidney | 6 | 12.1 | 10.3 | 46.0 |

These detailed findings confirm that putrescine undergoes significant acetylation in various mammalian tissues. The product of this reaction, N-acetylputrescine, is not an end-point metabolite. It is further catabolized by monoamine oxidase (MAO), which oxidatively deaminates it to produce N-acetyl-γ-aminobutyrate. nih.gov This product can then be de-acetylated to form γ-aminobutyrate (GABA), which can subsequently enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov The use of this compound as a tracer is crucial for quantifying the flux through these interconnected pathways and understanding the complete metabolic fate of putrescine in mammalian systems.

Applications in Advanced Biochemical Research

Insights into Cellular Homeostasis and Polyamine Regulatory Dynamics

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for a multitude of cellular processes. pnas.org Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. researchgate.net The use of isotopically labeled putrescine is invaluable for elucidating the intricate mechanisms that govern polyamine homeostasis and their profound effects on cell behavior.

Putrescine and other polyamines are fundamentally linked to cell proliferation and differentiation. researchgate.net They are indispensable for normal cell growth, and their levels are often elevated in rapidly dividing cells. youtube.combiorxiv.org Research utilizing tracers like 1,4-Diaminobutane-1,4-13C2 Dihydrochloride (B599025) helps to dissect the pathways through which putrescine influences the cell cycle. For instance, studies have shown that polyamines are required for progression through the cell cycle, and their depletion can lead to cell cycle arrest, often in the G1 phase. biorxiv.org

Conversely, the deregulation of polyamine homeostasis can have detrimental effects. While essential for growth, excessive accumulation of putrescine can be cytotoxic and trigger apoptosis, or programmed cell death. researchgate.netnih.gov Studies have demonstrated that overexpression of ornithine decarboxylase (ODC), the enzyme responsible for putrescine synthesis, can lead to a dramatic increase in intracellular putrescine levels, culminating in apoptotic cell death. nih.gov This process is often characterized by the activation of key apoptotic enzymes like caspases. nih.gov The ability to trace the flux of labeled putrescine allows researchers to quantify the metabolic shifts that precede and accompany these critical cell fate decisions.

| Putrescine Level | Effect on Cell Division | Effect on Differentiation | Effect on Apoptosis |

|---|---|---|---|

| Optimal | Promotes | Supports | Inhibited |

| Depleted | Arrests | Alters | Can be induced |

| Excessive | Inhibits | Disrupts | Induced nih.gov |

At physiological pH, polyamines are polycationic molecules, enabling them to interact with negatively charged macromolecules within the cell, such as nucleic acids (DNA and RNA) and phospholipids (B1166683) in cell membranes. pnas.orgnih.gov This electrostatic interaction is crucial for the structural integrity and function of these vital cellular components.

Polyamines bind to DNA and RNA, neutralizing the repulsive forces between the phosphate (B84403) backbones and thereby stabilizing their higher-order structures. nih.govnih.gov This stabilization is critical for processes like DNA replication, transcription, and translation. pnas.org The binding of polyamines can induce conformational changes in DNA, leading to its condensation and packaging within the cell nucleus. nih.gov Longer and branched polyamines, found in some organisms, are particularly effective at stabilizing nucleic acids, a property that is essential for survival in extreme environments. nih.gov

Furthermore, polyamines contribute to the stability of cellular membranes. youtube.comyoutube.com Their interaction with the negatively charged headgroups of phospholipids helps to maintain membrane integrity and fluidity. This stabilizing effect is important for protecting cells against various stresses, including oxidative damage. youtube.com

Enzymatic Reaction Mechanisms and Cofactor Roles

Isotopically labeled substrates are indispensable for studying the kinetics and mechanisms of enzymatic reactions. 1,4-Diaminobutane-1,4-13C2 Dihydrochloride is particularly useful for investigating the enzymes involved in the polyamine biosynthetic and catabolic pathways.

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, catalyzing the conversion of ornithine to putrescine. wikipedia.orgresearchgate.net This reaction is critically dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6. researchgate.netnih.gov

The reaction mechanism involves the formation of a Schiff base between ornithine and PLP bound to a lysine (B10760008) residue in the active site of ODC. wikipedia.org This is followed by decarboxylation to form a quinoid intermediate, which is then reprotonated and hydrolyzed to release putrescine and regenerate the PLP-bound enzyme. wikipedia.org

Studies on ODC have revealed the existence of different forms of the enzyme with varying affinities for PLP. nih.gov The regulation of ODC activity is complex and occurs at multiple levels, including transcriptional, translational, and post-translational modifications. The use of labeled substrates and inhibitors in kinetic assays has been instrumental in characterizing the properties of ODC and understanding its intricate regulatory mechanisms. nih.govnih.gov

| Component | Role |

|---|---|

| Ornithine | Substrate wikipedia.org |

| Ornithine Decarboxylase (ODC) | Enzyme wikipedia.org |

| Pyridoxal 5'-Phosphate (PLP) | Cofactor wikipedia.orgnih.gov |

| Putrescine | Product wikipedia.org |

| Carbon Dioxide | Byproduct wikipedia.org |

Polyamine oxidases (PAOs) are a family of flavoenzymes that play a central role in polyamine catabolism. portlandpress.com They catalyze the oxidation of spermine, spermidine, and their acetylated derivatives, contributing to the regulation of intracellular polyamine levels. nih.govspringernature.com The products of these reactions, which include hydrogen peroxide, also function as signaling molecules. nih.govspringernature.com

Different PAOs exhibit distinct substrate specificities. For instance, spermine oxidase (SMO) specifically oxidizes spermine, while acetylpolyamine oxidase (APAO) acts on N¹-acetylspermine and N¹-acetylspermidine. portlandpress.com The molecular basis for this substrate specificity lies in the specific amino acid residues within the active site of the enzymes. portlandpress.com Labeled polyamines are crucial tools for assaying the activity of these enzymes and determining their substrate preferences and kinetic parameters. nih.govmdpi.com

Beyond ODC, the polyamine biosynthetic pathway involves other key enzymes, such as spermidine synthase (SpdSyn) and spermine synthase (SpmSyn). nih.gov These enzymes catalyze the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine and spermidine, respectively. nih.gov

Kinetic and mechanistic studies of these aminopropyltransferases rely heavily on the use of labeled substrates. By using ¹³C-labeled putrescine, for example, researchers can follow its conversion to spermidine and subsequently to spermine, allowing for the determination of key kinetic parameters such as Kcat and Km. researchgate.net These studies, often combined with structural analyses like X-ray crystallography, have provided detailed insights into the substrate binding and catalytic mechanisms of these essential enzymes. nih.gov The development of substrate-like inhibitors, often guided by mechanistic understanding, is also a significant area of research aimed at modulating polyamine metabolism for therapeutic purposes. nih.gov

Investigation of Macromolecular Interactions and Signaling Pathways

The introduction of carbon-13 atoms into the putrescine molecule provides a distinct mass signature, enabling its differentiation from the naturally abundant endogenous putrescine. This is particularly advantageous in studies aiming to elucidate the precise molecular mechanisms of putrescine's interactions with various macromolecules and its role in cellular signaling.

Studies on Putrescine Interaction with NMDA Receptors and Ion Channels

Polyamines, including putrescine and its derivatives spermidine and spermine, are known to modulate the activity of several ion channels, including the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. nih.govnih.gov The interaction of polyamines with the NMDA receptor is complex, with evidence suggesting the existence of a distinct polyamine recognition site on the receptor complex. nih.gov This site is separate from the binding sites for glutamate, glycine, magnesium ions, and zinc ions. nih.gov

The use of isotopically labeled putrescine, such as this compound, offers a powerful approach to dissect these interactions. While many foundational studies have utilized radiolabeled ligands to characterize the polyamine binding site, stable isotopes in conjunction with mass spectrometry or NMR can provide more detailed structural and dynamic information. For instance, NMR spectroscopy can be employed to monitor changes in the chemical environment of the 13C-labeled carbon atoms upon binding to the NMDA receptor or its isolated domains. Such studies can help to map the binding pocket and identify the specific amino acid residues involved in the interaction.

Furthermore, competition binding assays using this compound and other known NMDA receptor modulators can be quantified with high precision using mass spectrometry. This allows for the determination of binding affinities and the characterization of the allosteric modulation of ligand binding at other sites on the receptor.

Table 1: Experimental Approaches for Studying Putrescine-NMDA Receptor Interaction

| Experimental Technique | Application with this compound | Information Gained |

| NMR Spectroscopy | To observe chemical shift perturbations of the 13C-labeled carbons upon binding to the NMDA receptor. | Identification of the binding site and conformational changes in putrescine upon interaction. |

| Mass Spectrometry | To quantify the amount of labeled putrescine bound to the receptor in competition assays. | Determination of binding affinities and characterization of allosteric interactions. |

| Isothermal Titration Calorimetry (ITC) | To measure the heat changes associated with the binding of labeled putrescine to the receptor. | Thermodynamic parameters of the binding interaction, including enthalpy and entropy changes. |

Research on Putrescine Transport Across Biological Membranes

The transport of polyamines across cellular membranes is a crucial process for maintaining intracellular polyamine homeostasis. Studies have shown that putrescine uptake is an energy-dependent process and is influenced by the plasma membrane potential. nih.gov The identification and characterization of specific polyamine transporters are ongoing areas of research.

The use of this compound is instrumental in elucidating the mechanisms of putrescine transport. By incubating cells or membrane vesicles with the labeled compound, researchers can track its movement across the membrane and into the cell. The distinct mass of the 13C-labeled putrescine allows for its accurate quantification by mass spectrometry, separating it from the endogenous pool of unlabeled putrescine.

This approach enables detailed kinetic studies of putrescine transport, including the determination of key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) of the transporter. Furthermore, the fate of the transported putrescine within the cell can be monitored, providing insights into its metabolic conversion to other polyamines like spermidine and spermine. Isotope tracing studies have demonstrated that arginine is a major carbon donor for the biosynthesis of polyamines. researchgate.net

Table 2: Key Findings in Putrescine Transport Research

| Research Finding | Experimental Approach | Reference |

| Putrescine uptake is an energy-dependent process. | Use of metabolic inhibitors and assessment of uptake. | nih.gov |

| Putrescine transport is dependent on plasma membrane potential. | Correlation of uptake rates with changes in membrane potential. | nih.gov |

| Multiple polyamine transport systems may exist in different cell types. | Kinetic studies and competition assays with other polyamines. | nih.gov |

| Specific proteins are involved in putrescine transport. | Identification and characterization of transporter proteins. | nih.gov |

The use of stable isotope-labeled tracers like this compound is poised to continue to be a cornerstone in advancing our understanding of the multifaceted roles of polyamines in cellular function and signaling.

Table of Compounds

Advanced Analytical Techniques for Isotopic Tracing and Metabolite Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Labeled Metabolite Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for analyzing ¹³C-labeled compounds. It provides detailed information about the chemical environment of atoms within a molecule, making it invaluable for structural and quantitative analysis.

High-resolution ¹³C NMR spectroscopy directly detects the ¹³C nucleus. For 1,4-Diaminobutane-1,4-¹³C₂ Dihydrochloride (B599025), this technique is fundamental for confirming the precise location of the isotopic labels. The ¹³C atoms at the C1 and C4 positions will produce distinct signals in the ¹³C NMR spectrum, verifying the successful and specific incorporation of the label during synthesis. sigmaaldrich.com The chemical shift of these labeled carbon atoms provides information about their electronic environment, which is crucial for structural elucidation. rsc.orgrsc.org

In metabolic studies, as the ¹³C-labeled putrescine is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. High-resolution ¹³C NMR can then be used to identify these metabolites and determine the exact position of the ¹³C label within their structures. This positional information is critical for mapping metabolic pathways and understanding the biochemical transformations that occur. mnms-platform.com

Table 1: Predicted ¹³C NMR Chemical Shifts for 1,4-Diaminobutane-1,4-¹³C₂

| Atom Position | Predicted Chemical Shift (ppm) |

| C1 (¹³C-labeled) | ~41.7 |

| C2 | ~26.7 |

| C3 | ~26.7 |

| C4 (¹³C-labeled) | ~41.7 |

| Note: Chemical shifts are approximate and can vary based on solvent and pH. Data derived from typical values for putrescine. nih.gov |

While ¹³C NMR is powerful, its low natural abundance and the relative insensitivity of the ¹³C nucleus can be limiting. nih.gov Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), overcome these limitations by correlating the ¹³C atoms with their directly attached protons (¹H). nih.gov This provides significantly enhanced resolution and sensitivity. nih.gov

In the case of 1,4-Diaminobutane-1,4-¹³C₂ Dihydrochloride, an ¹H-¹³C HSQC experiment would show correlations between the protons on the labeled C1 and C4 carbons and the carbons themselves. nih.govnih.gov This unambiguously confirms the C-H connectivity. When analyzing complex biological mixtures, this technique is particularly valuable as it helps to resolve overlapping signals that might be present in a simple 1D ¹H or ¹³C spectrum, allowing for more confident identification of labeled metabolites. nih.govacs.org

Quantitative NMR (qNMR) can be used to determine the concentration and isotopic enrichment of metabolites. acs.org By carefully acquiring ¹³C NMR spectra, the intensity of the signals from the ¹³C-labeled positions can be integrated and compared to a known internal standard. This allows for the precise quantification of 1,4-Diaminobutane-1,4-¹³C₂ Dihydrochloride and its metabolic products in a sample.

This quantitative data is essential for ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govcreative-proteomics.comnih.gov ¹³C-MFA is a powerful technique used to measure the rates (fluxes) of metabolic pathways in living cells. ethz.chresearchgate.net By tracking the rate of incorporation of ¹³C from a labeled substrate into various metabolites, researchers can build a detailed map of cellular metabolism. nih.gov The quantitative data obtained from NMR plays a crucial role in constructing and validating these metabolic models. mnms-platform.com

Mass Spectrometry (MS) Applications in Isotopic Tracer Studies

Mass Spectrometry (MS) is another indispensable tool in stable isotope tracing studies. It measures the mass-to-charge ratio of ions, allowing for the detection of molecules based on their mass. The presence of ¹³C atoms in 1,4-Diaminobutane-1,4-¹³C₂ Dihydrochloride results in a predictable increase in its molecular weight, which is readily detectable by MS.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for highly precise measurement of isotope ratios. chemie-brunschwig.ch While conventional MS can detect the mass shift due to ¹³C, IRMS can determine the ¹³C/¹²C ratio with exceptional accuracy. nih.govresearchgate.net In a typical setup, the sample is combusted, and the resulting CO₂ gas is analyzed. This high precision is crucial for studies where very small changes in isotopic enrichment need to be detected. researchgate.net

To analyze complex biological mixtures, mass spectrometry is often coupled with a chromatographic separation technique, such as Gas Chromatography (GC) or Liquid Chromatography (LC). nih.govresearchgate.net This approach, known as GC-MS or LC-MS, separates the individual components of a mixture before they enter the mass spectrometer. acs.orgnih.gov

GC-MS: This technique is well-suited for volatile and thermally stable compounds. nih.gov For the analysis of 1,4-Diaminobutane (B46682) and other polyamines, derivatization is often required to make them volatile enough for GC analysis. mdpi.com The mass spectrometer then detects the mass shift in the fragments of the derivatized, ¹³C-labeled metabolites. acs.org

LC-MS: LC-MS is a highly versatile technique that can analyze a wide range of compounds, including those that are not suitable for GC-MS. thermofisher.comrsc.org It is a dominant platform in metabolomics for profiling a large number of metabolites simultaneously. stanford.edufrontiersin.orgnih.gov When analyzing samples from a study using 1,4-Diaminobutane-1,4-¹³C₂ Dihydrochloride, LC-MS can separate the labeled putrescine from other metabolites and track its conversion into downstream products like spermidine (B129725) and spermine (B22157). nih.gov The mass spectrometer detects the distinct isotopic patterns of the labeled compounds, allowing for their identification and relative quantification. researchgate.netnih.govmdpi.com

Table 2: Comparison of Analytical Techniques for ¹³C-Labeled Metabolite Analysis

| Technique | Principle | Strengths | Applications for 1,4-Diaminobutane-1,4-¹³C₂ |

| ¹³C NMR | Detects ¹³C nuclei based on their magnetic properties. | Provides detailed structural information and positional labeling. Non-destructive. | Confirms label position; elucidates structure of labeled metabolites. |

| ¹H-¹³C HSQC | 2D NMR experiment correlating ¹³C nuclei with attached protons. | Enhances resolution and sensitivity compared to 1D NMR. | Resolves overlapping signals in complex mixtures; confirms C-H bonds. |

| qNMR | Quantifies signal intensity relative to a standard. | Provides absolute or relative quantification of metabolites. | Measures ¹³C enrichment for metabolic flux analysis. |

| IRMS | Measures the precise ratio of stable isotopes (e.g., ¹³C/¹²C). | Extremely high precision and sensitivity for isotope ratios. | Quantifies overall tracer incorporation with high accuracy. |

| GC-MS | Separates volatile compounds before mass analysis. | High chromatographic resolution for specific compound classes. | Identifies and quantifies labeled volatile derivatives of putrescine and related metabolites. |

| LC-MS | Separates compounds in a liquid phase before mass analysis. | Highly versatile for a wide range of metabolites; ideal for complex mixtures. | Profiles and quantifies labeled putrescine and its non-volatile metabolic products in biological samples. |

High-Resolution Mass Spectrometry for Accurate Mass Shift Detection in Complex Biological Samples

The use of stable isotope-labeled compounds, such as 1,4-Diaminobutane-1,4-13C2 Dihydrochloride, is fundamental to modern metabolic research, enabling scientists to trace the fate of specific molecules within intricate biological systems. High-Resolution Mass Spectrometry (HRMS) stands as a critical analytical tool in these investigations, offering the precision required to distinguish between the isotopically labeled tracer and its naturally occurring, unlabeled counterpart amidst the complexity of biological samples. nih.gov

In isotopic tracing studies, this compound serves as an internal standard or a tracer to investigate the metabolic pathways of polyamines. nih.gov Polyamines are crucial for various cellular processes, and dysregulation of their metabolism is linked to numerous diseases. nih.gov By introducing the 13C-labeled version of 1,4-diaminobutane (putrescine) into a biological system, such as cell cultures or tissue extracts, researchers can follow the incorporation of the heavy isotope into downstream metabolites.

The key to this technique lies in the mass difference, or "mass shift," between the labeled and unlabeled molecules. nih.gov The 1,4-Diaminobutane-1,4-13C2 isotopologue is specifically synthesized with two heavy carbon-13 isotopes, resulting in a nominal mass increase of 2 Daltons (Da) compared to the natural 12C form. sigmaaldrich.com HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, are essential for this work due to their ability to measure mass-to-charge ratios (m/z) with extremely high accuracy and resolution. nih.govnih.gov This capability allows for the unambiguous detection of the M+2 mass shift of the labeled diaminobutane, even in samples containing thousands of other molecules. nih.gov

The high resolving power of these instruments is crucial for separating the isotopologue of interest from other naturally occurring isotopes and from isobaric interferences—different molecules that have very similar masses. nih.govnih.gov For instance, HRMS can distinguish between a metabolite labeled with one 13C atom versus one labeled with a deuterium (B1214612) (2H) atom, a distinction that would be impossible with lower-resolution instruments. nih.gov

The practical application involves introducing the this compound to the biological system and, after a set incubation period, extracting the metabolites. The extract is then analyzed by an HRMS system, often coupled with a separation technique like liquid chromatography (LC) to further reduce sample complexity. researchgate.net The mass spectrometer detects both the endogenous (unlabeled) 1,4-diaminobutane and the 13C-labeled tracer. The precise mass difference confirms the identity of the tracer and its metabolites.

Research findings from such experiments provide quantitative data on the uptake and metabolic conversion of 1,4-diaminobutane. By measuring the relative abundance of the labeled and unlabeled forms of downstream polyamines like spermidine and spermine, researchers can calculate metabolic flux and pathway activity. nih.gov

Below is an illustrative data table representing typical results from an HRMS analysis for the detection of unlabeled and 13C2-labeled 1,4-diaminobutane in a biological matrix. The data demonstrates the high mass accuracy achievable with modern instrumentation, which is critical for confident identification.

| Compound | Isotopic Label | Theoretical Monoisotopic Mass (Da) | Observed m/z ([M+H]+) | Mass Accuracy (ppm) | Observed Mass Shift (Da) |

|---|---|---|---|---|---|

| 1,4-Diaminobutane | Unlabeled (12C) | 88.1002 | 89.1075 | -1.12 | 2.0067 |

| 1,4-Diaminobutane-1,4-13C2 | 13C2 | 90.1069 | 91.1142 | -0.88 |

Note: The observed m/z values and mass accuracy are representative examples and may vary based on the specific HRMS instrument and experimental conditions.

Environmental and Stress Biology Research

Polyamine-Mediated Responses to Abiotic Stress in Botanical Systems

Plants are frequently exposed to a variety of abiotic stressors, including drought, salinity, extreme temperatures, and osmotic stress, all of which can negatively impact growth and yield. doi.orgphytojournal.com Polyamines, and particularly putrescine, are integral to the plant's defense and adaptation mechanisms against these adverse conditions. nih.gov The accumulation of putrescine is a common response to environmental stress, and its functions are multifaceted. nih.gov

Research indicates that putrescine contributes to stress tolerance through several mechanisms. Its polycationic nature at physiological pH allows it to bind to negatively charged macromolecules like DNA, RNA, and proteins, thereby stabilizing them. medcraveonline.com This interaction helps maintain membrane integrity and protects cellular structures from stress-induced damage. medcraveonline.com Furthermore, putrescine can act as a signaling molecule, influencing stress-responsive gene expression and interacting with hormonal pathways, such as those involving abscisic acid (ABA), to regulate stomatal closure and reduce water loss during drought. nih.govmdpi.com It can also function as an antioxidant, directly scavenging harmful reactive oxygen species (ROS) that are overproduced during stress, or indirectly by stimulating the activity of antioxidant enzymes. nih.govfrontiersin.org

The use of 1,4-Diaminobutane-1,4-13C2 Dihydrochloride (B599025) in metabolic studies allows researchers to precisely follow the fate of exogenously applied or endogenously synthesized putrescine. By tracing the 13C label, scientists can determine whether putrescine is accumulating in its free form, being converted to other polyamines like spermidine (B129725) and spermine (B22157), or being catabolized. This information is crucial for understanding the dynamic regulation of the polyamine pathway as a component of the plant's strategy to cope with abiotic stress. Transgenic studies involving the overexpression of genes for putrescine biosynthesis, such as arginine decarboxylase (ADC), have shown enhanced tolerance to drought, salt, and freezing stress, correlating with an increased accumulation of putrescine. phytojournal.comnih.gov

Table 1: Research Findings on Putrescine-Mediated Responses to Abiotic Stress

| Plant Species | Abiotic Stressor | Observed Effect of Putrescine | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Drought, Freezing | Transgenic lines with stress-induced ADC expression showed increased putrescine levels and enhanced tolerance. | nih.gov |

| Maize (Zea mays) | Salinity | High levels of spermidine and spermine were observed in seedlings grown under salt stress, indicating conversion from putrescine. | doi.org |

| Tomato (Lycopersicon esculentum) | Salinity | Salt-tolerant species showed an increased (spermidine+spermine):putrescine ratio, suggesting efficient conversion is key to tolerance. | doi.org |

| Rice (Oryza sativa) | High Temperature | Heat stress induced an increase in putrescine, spermidine, and cadaverine (B124047) content. | doi.org |

| Wheat (Triticum aestivum) | Drought | Foliar application of putrescine increased photosynthetic attributes and proline content, enhancing grain yield under drought. | phytojournal.com |

Assessment of Putrescine as a Biomarker for Environmental Stressors (e.g., Heavy Metal Toxicity in Plants)

The contamination of soil and water with heavy metals, such as cadmium (Cd), chromium (Cr), and lead (Pb), poses a significant threat to agriculture and ecosystem health. mdpi.com Plants have developed complex mechanisms to cope with heavy metal toxicity, and polyamines are often involved in this response. researchgate.net Several studies have demonstrated a significant accumulation of putrescine in plants exposed to toxic levels of heavy metals, suggesting its potential use as a biomarker for environmental contamination. mdpi.com

When plants absorb heavy metals, it often leads to severe oxidative stress. medcraveonline.com The increased synthesis of putrescine under these conditions is considered an adaptive response. medcraveonline.com Putrescine can contribute to heavy metal tolerance by chelating metal ions, scavenging the ROS generated by metal toxicity, and stabilizing cellular membranes against lipid peroxidation. medcraveonline.comnih.gov For instance, pretreatment with putrescine has been shown to confer cadmium tolerance in wheat by enhancing antioxidant defense and maintaining hormonal balance. nih.gov

However, the role of putrescine in heavy metal stress can be complex. While it is often associated with tolerance, in some cases, its accumulation can be a sign of toxicity. mdpi.com The ratio of higher polyamines (spermidine and spermine) to putrescine is often considered a more reliable indicator of stress tolerance than the level of putrescine alone. mdpi.com

Isotopically labeled 1,4-Diaminobutane-1,4-13C2 Dihydrochloride is an invaluable tool for dissecting these complex responses. By tracing the metabolic fate of putrescine during heavy metal exposure, researchers can differentiate between a protective accumulation and a toxicological response. This helps clarify whether putrescine is being effectively utilized to synthesize other protective compounds or if its accumulation is a result of a metabolic bottleneck indicative of cellular damage. For example, a study on maize seedlings under cadmium stress showed a delayed increase in putrescine content, which was not directly correlated with the transcription of its biosynthetic enzymes at all time points, indicating a complex regulatory mechanism. mdpi.comnih.gov Such detailed metabolic analyses are essential for validating putrescine as a reliable biomarker for heavy metal stress in various plant species and environmental contexts.

Table 2: Research Findings on Putrescine as a Biomarker for Heavy Metal Stress

| Plant Species | Heavy Metal | Observed Effect on Putrescine Levels | Reference |

|---|---|---|---|

| Maize (Zea mays) | Cadmium (Cd) | Putrescine content increased significantly on day 15 of cadmium exposure. | mdpi.comnih.gov |

| Wheat (Triticum aestivum) | Cadmium (Cd), Copper (Cu) | Exposure to Cd2+ or Cu2+ notably influenced polyamine metabolism. | nih.gov |

| Sunflower (Helianthus annuus) | Cadmium (Cd), Copper (Cu) | Exogenous polyamines protected against Cd- and Cu-induced oxidative damage. | nih.govfrontiersin.org |

| Mung Bean (Vigna radiata) | Cadmium (Cd) | Application of putrescine resulted in lower Cd concentration in both roots and shoots. | nih.gov |

| Kinnow mandarin (Citrus reticulata) | Chromium (Cr) | Increased levels of free, soluble-conjugated, and insoluble-bound polyamines in leaves when exposed to Cr toxicity. | nih.gov |

Future Directions and Horizon Scanning in 1,4 Diaminobutane 1,4 13c2 Research

Integration with Multi-Omics Approaches for Holistic Metabolic Network Reconstruction

The intricate and dynamic nature of polyamine metabolism necessitates a comprehensive analytical approach. The integration of data from various "omics" fields, powered by tracers like 1,4-Diaminobutane-1,4-13C2 Dihydrochloride (B599025), promises a holistic understanding of these pathways.

Fluxomics and Metabolomics: Stable isotope tracing is a cornerstone of fluxomics, enabling the measurement of the rate of metabolic reactions. By introducing 1,4-Diaminobutane-1,4-13C2 Dihydrochloride into a biological system, researchers can track the ¹³C label as it is incorporated into downstream metabolites such as spermidine (B129725) and spermine (B22157). This allows for the precise quantification of the flux through the polyamine biosynthetic and catabolic pathways.

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for these analyses. nih.gov High-resolution mass spectrometry can detect the mass shift introduced by the ¹³C isotopes, allowing for the determination of labeling patterns in various metabolites. pnas.org This data provides unparalleled insights into the wiring of cellular metabolism.

A key advantage of using stable isotopes is the ability to measure the quantitative fraction of label incorporation into numerous downstream products in parallel. This is crucial for constructing comprehensive metabolic network models. For instance, a novel LC-MS/MS method has been developed to study polyamine flux by tracking the incorporation of ¹³C and ¹⁵N from labeled amino acid precursors. nih.gov The direct use of this compound would provide a more direct measurement of the flux originating from putrescine itself.

Interactive Table: Analytical Techniques in Multi-Omics Polyamine Research

| Technique | Application in Polyamine Research | Data Generated |

|---|---|---|

| LC-MS/MS | Quantifying labeled polyamines and their metabolites. | Isotope enrichment, metabolite concentrations. |

| GC-MS | Analysis of derivatized polyamines. | Labeling patterns, metabolite identification. |

| High-Resolution NMR Spectroscopy | Determining positional isotopomers. | Carbon-carbon couplings, structural information. |

| RNA-Seq | Quantifying gene expression of polyamine metabolism enzymes. | Transcript abundance. |

| Proteomics | Quantifying protein levels of polyamine metabolism enzymes. | Protein abundance. |

Development of Novel Isotopic Probes and Advanced Spectroscopic Techniques for In Vivo Studies

The ability to study metabolic processes within a living organism provides a more accurate picture of physiological reality. This compound is an ideal candidate for the development of novel probes for in vivo studies.

The use of ¹³C-labeled substrates with techniques like in vivo ¹³C magnetic resonance spectroscopy (MRS) allows for the non-invasive monitoring of metabolic pathways in real-time. While less sensitive than other nuclei, ¹³C NMR offers excellent chemical shift dispersion, providing detailed information about molecular structure and function. Advances in MRS technology, such as higher magnetic fields and improved radiofrequency coils, are enhancing the sensitivity and applicability of this technique for tracking ¹³C-labeled compounds in vivo.

The development of fluorescently labeled polyamine analogs has already demonstrated the potential for visualizing polyamine uptake and transport. Future research could focus on creating dual-modality probes that combine the isotopic label of 1,4-Diaminobutane-1,4-13C2 with a fluorescent tag. This would enable researchers to correlate metabolic flux with spatial distribution within tissues and cells.

Application in Systems Biology and Computational Modeling of Polyamine Metabolism

Systems biology aims to understand the complex interactions within biological systems through the integration of experimental data and computational modeling. Data generated from tracing experiments with this compound will be instrumental in developing and validating sophisticated computational models of polyamine metabolism.

Metabolic flux analysis (MFA) is a powerful computational tool that uses isotopic labeling data to quantify intracellular fluxes. By feeding the labeling patterns of polyamines and their derivatives, obtained from experiments with this compound, into MFA models, researchers can create detailed maps of polyamine flux. These models can predict how the network will respond to perturbations, such as disease states or drug treatments.

The integration of flux data with other omics data, such as transcriptomics and proteomics, will allow for the construction of multi-scale models that connect gene expression to metabolic function. These systems-level models will be crucial for identifying key regulatory points in the polyamine pathway and for designing novel therapeutic strategies that target polyamine metabolism. The use of computational approaches is essential for designing optimal isotope tracing experiments to maximize the information gained.

Interactive Table: Key Enzymes and Genes in Polyamine Metabolism for Computational Models

| Gene | Enzyme | Function |

|---|---|---|

| ODC1 | Ornithine Decarboxylase | Converts ornithine to putrescine. |

| SRM | Spermidine Synthase | Converts putrescine to spermidine. |

| SMS | Spermine Synthase | Converts spermidine to spermine. |

| SAT1 (SSAT) | Spermidine/Spermine N1-acetyltransferase | Acetylates spermidine and spermine for catabolism or export. |

| PAOX | Polyamine Oxidase | Oxidizes acetylated polyamines. |

| SMOX | Spermine Oxidase | Directly oxidizes spermine to spermidine. |

Q & A

Basic Research Questions

Q. What is the role of ¹³C isotopic labeling in 1,4-Diaminobutane-1,4-¹³C₂ Dihydrochloride for metabolic studies?

- Methodological Answer : The dual ¹³C labeling at positions 1 and 4 enables precise tracking of metabolic pathways, particularly in the tricarboxylic acid (TCA) cycle. Isotopic enrichment allows researchers to distinguish labeled metabolites (e.g., malate, oxaloacetate) from endogenous pools using techniques like ¹³C NMR or mass spectrometry. For example, asymmetric labeling patterns in TCA intermediates (e.g., [1,2-¹³C₂]oxaloacetate vs. [3,4-¹³C₂]oxaloacetate) can reveal flux directionality .

Q. How is isotopic purity ensured during the synthesis of 1,4-Diaminobutane-1,4-¹³C₂ Dihydrochloride?

- Methodological Answer : Synthesis typically involves precursor molecules with site-specific ¹³C enrichment, followed by controlled reaction conditions (e.g., pH, temperature) to minimize isotopic scrambling. Analytical validation via high-resolution mass spectrometry (HRMS) or ¹³C NMR is critical. Suppliers often provide certificates of analysis (CoA) detailing isotopic enrichment (e.g., ≥98% ¹³C at specified positions), though independent verification using techniques like isotope ratio mass spectrometry (IRMS) is recommended for rigorous studies .

Advanced Research Questions

Q. How can hyperpolarized [1,4-¹³C₂]fumarate be used to assess cell necrosis in tumor models?

- Methodological Answer : Hyperpolarization via dynamic nuclear polarization (DNP) amplifies the ¹³C NMR signal by >10,000×, enabling real-time tracking of fumarate-to-malate conversion in vivo. This conversion is catalyzed by fumarase released during necrosis, making it a biomarker for cell death. Key steps include:

- Polarizing [1,4-¹³C₂]fumarate at low temperatures (≈1.2 K) in a DNP system .

- Rapid dissolution and intravenous injection for in vivo imaging.

- Simultaneous acquisition of ¹³C magnetic resonance spectroscopic imaging (MRSI) and ¹⁸F-FDG PET to correlate necrosis with glucose metabolism .

Q. What experimental design considerations are critical when integrating ¹³C MRSI with PET imaging?

- Methodological Answer :

- Temporal Resolution : Synchronize ¹³C MRSI (hyperpolarized signal decay ≈2–3 minutes) with PET tracer uptake kinetics.

- Spatial Co-Registration : Use fiducial markers or dual-modality imaging coils to align metabolic and anatomical data.

- Quantitative Analysis : Normalize ¹³C malate/fumarate ratios to baseline scans and validate against histopathology for necrosis quantification .

Q. How does dynamic nuclear polarization (DNP) enhance sensitivity in ¹³C NMR studies of this compound?

- Methodological Answer : DNP transfers electron spin polarization from a radical (e.g., trityl) to ¹³C nuclei via microwave irradiation at ≈94 GHz in a high magnetic field (3.35 T). Post-polarization, rapid dissolution preserves nuclear spin alignment, yielding liquid-state polarizations up to 37% for ¹³C. This allows detection of low-concentration metabolites (e.g., <1 mM) in real time, reducing scan durations from hours to seconds .

Q. How to resolve contradictions in isotopomer distribution data when tracing ¹³C-labeled metabolites through the TCA cycle?

- Methodological Answer : Contradictions may arise from isotopic scrambling or parallel metabolic pathways. Strategies include:

- Compartmental Modeling : Use software (e.g., INCA) to simulate isotopomer propagation and identify dominant fluxes.

- Tracer Dilution Experiments : Introduce unlabeled substrates to distinguish de novo synthesis from recycling.

- Multi-Timepoint Sampling : Capture transient isotopomer patterns (e.g., [1,2-¹³C₂] vs. [3,4-¹³C₂]oxaloacetate) to infer pathway activity .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.